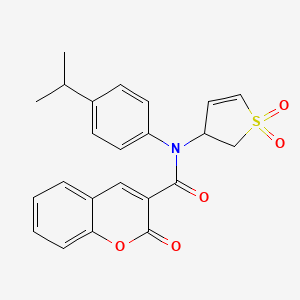

N-(1,1-二氧化-2,3-二氢噻吩-3-基)-N-(4-异丙苯基)-2-氧代-2H-色烯-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

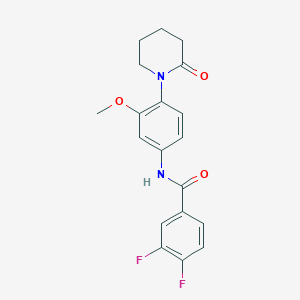

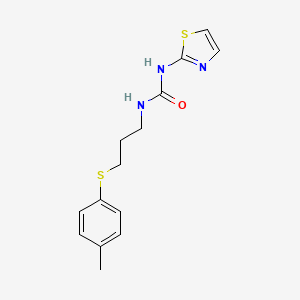

The compound "N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-isopropylphenyl)-2-oxo-2H-chromene-3-carboxamide" is a derivative of 4H-chromene-3-carboxamide, a class of compounds known for their diverse biological activities. The structure of this compound suggests it may possess similar properties, such as antioxidant and antibacterial activities, which are common among chromene derivatives.

Synthesis Analysis

The synthesis of 4H-chromene-3-carboxamide derivatives can be achieved through multicomponent reactions, as demonstrated in the papers provided. For instance, one study describes the solvent-free synthesis of these derivatives using ceric ammonium nitrate (CAN) as a catalyst, employing a Knoevenagel-Michael reaction between 2-hydroxybenzaldehyde, acetoacetanilide, and 4-hydroxycoumarin . Another approach involves a one-pot reaction catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO) in methanol, combining salicylaldehydes, substituted acetoacetanilides, and indoles . These methods highlight the versatility and efficiency of synthesizing chromene derivatives.

Molecular Structure Analysis

The molecular structure of chromene derivatives is characterized by the presence of a chromene moiety, which is a bicyclic system consisting of a benzene ring fused to a pyran ring. The substitution patterns on the chromene core, such as the thiophene and isopropylphenyl groups in the compound of interest, can significantly influence the biological activity and physical properties of these molecules.

Chemical Reactions Analysis

Chromene derivatives undergo various chemical reactions, including Knoevenagel condensation and nucleophilic substitution, as part of their synthesis . The reactivity of these compounds can be further explored through their interactions with biological targets, which may involve additional chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of chromene derivatives, such as solvatochromism, have been studied. Solvatochromic properties refer to the change in color of a substance with the polarity of the solvent, which was observed in a series of 4H-chromene-3-carboxamides . These properties, along with their antibacterial and antioxidant activities, are indicative of their potential as therapeutic agents. The antibacterial activity was assessed using the agar well technique, and the antioxidant activity was measured using the DPPH method, with some derivatives showing strong activity compared to standards like ascorbic acid and ampicillin .

科学研究应用

合成和表征

4H-色烯-3-甲酰胺,包括 N-(1,1-二氧化-2,3-二氢噻吩-3-基)-N-(4-异丙苯基)-2-氧代-2H-色烯-3-甲酰胺等化合物,已对其合成和表征进行了广泛研究。例如,已经开发出一种一锅三组分方案来合成吲哚基-4H-色烯-3-甲酰胺,它表现出抗氧化和抗菌特性。这些化合物是通过 Knoevenagel 缩合然后进行亲核取代过程实现的,为具有广泛底物范围和高产率的有效合成策略提供了可能 (Subbareddy & Sumathi, 2017)。

生物学应用

这些化合物的生物学评估一直是研究的一个重要领域。例如,某些 N-(2-(1H-吲哚-3-基)乙基)-2-氧代-2H-色烯-3-甲酰胺对乙酰胆碱酯酶 (AChE) 表现出显著活性,表明在神经系统疾病(如阿尔茨海默病)中具有潜在的治疗应用。构效关系 (SAR) 研究表明,香豆素支架上的特定取代基可以增强抗 AChE 活性 (Ghanei-Nasab et al., 2016)。

化学性质和应用

探索这些化合物的化学性质和多种应用一直是另一个重点。开发了一种通过 4-氰基丁二烯醇盐水解合成 2,5-二氧代-5,6,7,8-四氢-2H-色烯-3-甲酰胺衍生物的新方法。这些色烯含有许多生物活性化合物中发现的 2-吡喃支架,表明它们在化学研究中的重要性 (Vodolazhenko et al., 2012)。

抗菌和抗氧化活性

还对色烯-3-甲酰胺的抗菌和抗氧化活性进行了研究。合成含有噻唑烷-4-酮环的香豆素衍生物及其生物学评估揭示了抗菌特性,突出了这些化合物在解决微生物感染中的潜力 (Ramaganesh et al., 2010)。

属性

IUPAC Name |

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-oxo-N-(4-propan-2-ylphenyl)chromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21NO5S/c1-15(2)16-7-9-18(10-8-16)24(19-11-12-30(27,28)14-19)22(25)20-13-17-5-3-4-6-21(17)29-23(20)26/h3-13,15,19H,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIMFXDSKEKZVDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3=CC4=CC=CC=C4OC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(2,5-dioxopyrrolidin-1-yl)-N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2529334.png)

![N-([2,2'-bifuran]-5-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2529336.png)

![N-(2,5-dimethoxyphenyl)-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2529343.png)

![N-(3-methyl-4-(N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)propionamide](/img/structure/B2529348.png)

![4-(4-(benzo[d]thiazol-2-yl)-5-methyl-1H-pyrazol-3-yl)-6-ethyl-2-((4-methylpiperazin-1-yl)methyl)benzene-1,3-diol](/img/no-structure.png)

![5-Benzyl-2-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2529355.png)